molecular formula C17H29ClN2O B585066 Etidocaine-d9 Hydrochloride CAS No. 1346597-87-2

Etidocaine-d9 Hydrochloride

Cat. No.: B585066
CAS No.: 1346597-87-2
M. Wt: 321.937
InChI Key: LMWQQUMMGGIGJQ-MNXFEGQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

Etidocaine-d9 hydrochloride (CAS 1346597-87-2) belongs to the class of deuterated organic compounds, specifically categorized as a stable isotope-labeled local anesthetic. Its molecular formula, C₁₇H₂₀D₉ClN₂O , reflects the substitution of nine protium (¹H) atoms with deuterium (²H) at the 2,6-dimethylphenyl ring and adjacent methyl groups. The structural modifications result in a molecular weight of 321.93 g/mol , approximately 9 atomic mass units higher than non-deuterated etidocaine hydrochloride (312.88 g/mol).

Table 1: Comparative Properties of Etidocaine Hydrochloride and this compound

Property Etidocaine Hydrochloride This compound
Molecular Formula C₁₇H₂₉ClN₂O C₁₇H₂₀D₉ClN₂O
Molecular Weight (g/mol) 312.88 321.93
CAS Number 36637-19-1 1346597-87-2
Key Structural Features 2,6-dimethylphenyl group Deuterated methyl groups at 2,6-positions

The isotopic labeling occurs at the aromatic ring’s methyl substituents (positions 2 and 6) and the adjacent protons, as evidenced by its SMILES notation :
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])NC(=O)C(CC)N(CC)CCC)C([2H])([2H])[2H])[2H].Cl. This precise deuteration minimizes isotopic effects on the molecule’s electronic configuration while enabling traceability in mass spectrometry.

Historical Context of Deuterated Analogs in Research

The development of this compound aligns with the broader trajectory of deuterated pharmaceuticals, which began gaining momentum in the 1970s with early patents on deuterated anesthetics and antimicrobial agents. The kinetic isotope effect —where deuterium’s stronger C–D bond (456 kJ/mol vs. C–H’s 413 kJ/mol) alters metabolic pathways—has driven interest in deuterated analogs. For instance, the 2017 FDA approval of deutetrabenazine , a deuterated version of tetrabenazine, validated the clinical utility of isotopic substitution in prolonging drug half-life and reducing toxicity.

Etidocaine itself, introduced in the 1970s as a long-acting local anesthetic, faced challenges such as prolonged bleeding during surgical procedures. Its deuterated analog emerged as a tool to study metabolic pathways without altering primary pharmacological activity. By slowing hepatic metabolism—particularly N-dealkylation and hydroxylation mediated by cytochrome P450 enzymes—researchers could isolate and quantify metabolites more effectively. This approach mirrors strategies employed in deuterated drug development, where isotopic labeling serves dual roles in therapeutic optimization and analytical chemistry.

Significance in Analytical and Pharmaceutical Sciences

Analytical Applications

This compound’s primary utility lies in stable isotope dilution mass spectrometry (SID-MS) . As an internal standard, it compensates for matrix effects and ionization variability in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows. For example, when quantifying etidocaine in biological matrices, co-eluting deuterated and non-deuterated forms exhibit nearly identical retention times but distinct mass-to-charge ratios (e.g., m/z 312 → 321), enabling precise calibration.

Pharmaceutical Research

In drug metabolism studies, this compound facilitates the tracking of biotransformation pathways . A 1980 study identified eight hydroxylated metabolites in human urine using deuterium-labeled etidocaine, revealing competing oxidation and dealkylation mechanisms. Such insights are critical for optimizing the parent drug’s pharmacokinetic profile and minimizing off-target effects.

Furthermore, deuterated analogs like etidocaine-d9 contribute to patent lifecycle management . By modifying existing drugs with isotopic substitutions, pharmaceutical companies can extend intellectual property protections while leveraging established safety profiles. This strategy has become increasingly prevalent, with over 15 deuterated drug candidates in clinical trials as of 2023.

Properties

CAS No.

1346597-87-2

Molecular Formula

C17H29ClN2O

Molecular Weight

321.937

IUPAC Name

2-[ethyl(propyl)amino]-N-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenyl]butanamide;hydrochloride

InChI

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H/i4D3,5D3,9D,10D,11D;

InChI Key

LMWQQUMMGGIGJQ-MNXFEGQBSA-N

SMILES

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl

Synonyms

N-(2,6-dimethylphenyl-d9)-2-(ethylpropylamino)butanamide Hydrochloride;  (±)-N-(2,6-dimethylphenyl-d9)-2-(ethylpropylamino)butanamide Monohydrochloride;  Duranest-d9;  Duranest-d9 Hydrochloride;  W 19053-d9; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etidocaine-d9 Hydrochloride involves the incorporation of deuterium into the Etidocaine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the following steps:

    N-alkylation: The starting material, 2,6-dimethylaniline, is alkylated with deuterated ethyl bromide to introduce the deuterium atoms.

    Amidation: The resulting intermediate is then reacted with butyryl chloride to form the amide bond.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Etidocaine-d9 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives.

    Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various deuterated metabolites and derivatives of Etidocaine, which are useful for studying the drug’s metabolic pathways and pharmacokinetics.

Scientific Research Applications

Etidocaine-d9 Hydrochloride has several scientific research applications:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Helps in understanding the metabolic fate of Etidocaine in biological systems.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Etidocaine.

    Industry: Employed in the development of new anesthetic formulations and drug delivery systems.

Mechanism of Action

Etidocaine-d9 Hydrochloride exerts its effects by stabilizing the neuronal membrane. It inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, thereby providing local anesthesia. The compound targets sodium ion channels on the nerve membrane, reducing sodium ion passage and blocking nerve impulse generation and conduction .

Comparison with Similar Compounds

Structural and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use
Etidocaine-d9 HCl C₁₅H₉D₉N₂O₂·HCl ~309.8 (hypothetical) Amide, tertiary amine Analytical research
Prilocaine HCl C₁₃H₂₀N₂O₂·HCl 256.77 Amide, tertiary amine Local anesthetic
Tetracaine HCl C₁₅H₂₄N₂O₂·HCl 300.83 Ester, tertiary amine Local anesthetic

Key Observations :

  • Amide vs. Ester Linkages : Etidocaine-d9 and prilocaine (both amides) exhibit greater metabolic stability compared to ester-based tetracaine, which is hydrolyzed by plasma esterases .
  • Deuterium Effects: The deuterium in Etidocaine-d9 reduces cytochrome P450-mediated metabolism, extending its half-life in analytical workflows compared to non-deuterated analogs .

Pharmacokinetic and Pharmacodynamic Differences

Parameter Etidocaine-d9 HCl Prilocaine HCl Tetracaine HCl
Onset of Action N/A (research use) Fast (5–10 minutes) Moderate (10–15 minutes)
Duration N/A 1–2 hours 2–3 hours
Metabolism Hepatic (CYP450 slowed) Hepatic (amide hydrolysis) Plasma esterases
Protein Binding ~85% (estimated) ~55% ~75%

Research Findings :

  • Analytical Utility : Etidocaine-d9’s deuterium atoms provide distinct mass spectral peaks, enabling unambiguous quantification in biological samples without cross-reactivity .
  • Stability : Amide-type compounds (Etidocaine-d9, prilocaine) are less prone to enzymatic degradation than ester-types (tetracaine), making them preferable for prolonged procedures .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Etidocaine-d9 Hydrochloride in laboratory settings?

  • Answer: Synthesis typically involves deuterium-labeled precursors (e.g., deuterated ethyl groups) to achieve isotopic purity. Key steps include nucleophilic substitution reactions under controlled anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) to verify isotopic enrichment (>98% deuterium incorporation). Purification techniques like thin-layer chromatography (TLC) or column chromatography ensure removal of non-deuterated byproducts . Stability during synthesis should be monitored using pH-adjusted solvents to prevent hydrolysis of the hydrochloride salt .

Q. How should researchers handle stability and storage of this compound to maintain experimental integrity?

  • Answer: Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 6 months) can predict long-term stability. Avoid incompatible materials such as strong acids/alkalis or oxidizing agents, which may degrade the compound . Regular HPLC analysis (e.g., using C18 columns with UV detection at 230 nm) is recommended to monitor purity over time .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Etidocaine-d18) ensures precise quantification in plasma or tissue samples. Method validation should include linearity (1–1000 ng/mL), recovery (>90%), and matrix effect assessments. For non-MS labs, high-performance liquid chromatography (HPLC) with fluorescence detection offers a cost-effective alternative but may lack sensitivity for trace analysis .

Advanced Research Questions

Q. How can researchers design robust pharmacokinetic studies for this compound in preclinical models?

  • Answer: Use a crossover study design in animal models (e.g., rodents) to compare deuterated vs. non-deuterated forms. Key parameters include bioavailability (AUC₀–∞), half-life (t₁/₂), and tissue distribution. In vitro hepatic microsome assays can predict metabolic stability, while bile-duct cannulated models assess enterohepatic recirculation. Dose proportionality studies (0.1–10 mg/kg) should adhere to OECD 417 guidelines .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound?

  • Answer: Cross-validate findings using complementary techniques:

  • Phase I metabolism: Combine LC-MS/MS with hydrogen-deuterium exchange (HDX) experiments to track deuterium loss during oxidation.
  • Phase II conjugation: Use β-glucuronidase/sulfatase hydrolysis to confirm glucuronide/sulfate metabolites.
    Discrepancies in cytochrome P450 (CYP) isoform involvement (e.g., CYP3A4 vs. CYP2D6) may arise from interspecies differences; human liver microsomes are preferred for translational relevance .

Q. How can Design of Experiments (DoE) optimize formulation development for this compound?

  • Answer: Apply response surface methodology (RSM) with factors like pH (4.5–7.5), polymer concentration (1–5% w/v), and crosslinking time (1–24 hours). Responses include drug loading efficiency (>95%) and in vitro release kinetics (e.g., Higuchi model fit). Central composite designs reduce trial numbers while identifying critical interactions. For hydrogels, rheological studies (e.g., viscosity at 37°C) ensure mechanical stability .

Q. What advanced techniques detect trace impurities or degradants in this compound batches?

  • Answer: Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS enables identification of impurities at <0.1% levels. For degradants, forced degradation studies (acid/base hydrolysis, thermal stress) followed by spectral matching against libraries (e.g., mzCloud) are essential. Quantify genotoxic impurities (e.g., alkyl halides) via derivatization-GC-MS with a detection limit of 1 ppm .

Methodological Considerations

Q. How should researchers address ethical and safety concerns in studies involving this compound?

  • Answer: Follow institutional biosafety protocols (e.g., NIH Guidelines) for handling deuterated compounds. For in vivo studies, obtain ethics committee approval (e.g., IACUC) and include negative controls to distinguish isotope effects from toxicity. Material Safety Data Sheets (MSDS) must specify hazards (e.g., skin sensitization) and emergency procedures .

Q. What statistical approaches are appropriate for analyzing dose-response relationships?

  • Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For multi-parametric data (e.g., efficacy vs. toxicity), principal component analysis (PCA) reduces dimensionality. Bayesian hierarchical models account for inter-individual variability in pharmacokinetic-pharmacodynamic (PK-PD) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.